6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one

Physicochemical Property Drug-likeness ADME Prediction

6-Methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one (molecular formula C18H21NO6S, molecular weight 379.4 g/mol) is a heterocyclic small molecule featuring a 2H-pyran-2-one core linked via an ether bridge to an N-sulfonylated azetidine ring. This compound is classified as a synthetic organic molecule with potential research applications in kinase modulation, as indicated by its presence in patent literature describing Fms kinase inhibitors.

Molecular Formula C18H21NO6S
Molecular Weight 379.43
CAS No. 1790200-59-7
Cat. No. B2727593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one
CAS1790200-59-7
Molecular FormulaC18H21NO6S
Molecular Weight379.43
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)CCCOC3=CC=CC=C3
InChIInChI=1S/C18H21NO6S/c1-14-10-16(11-18(20)24-14)25-17-12-19(13-17)26(21,22)9-5-8-23-15-6-3-2-4-7-15/h2-4,6-7,10-11,17H,5,8-9,12-13H2,1H3
InChIKeyRPAMDOPIGYSDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one (CAS 1790200-59-7): Structural Features and Research Profile


6-Methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one (molecular formula C18H21NO6S, molecular weight 379.4 g/mol) is a heterocyclic small molecule featuring a 2H-pyran-2-one core linked via an ether bridge to an N-sulfonylated azetidine ring [1]. This compound is classified as a synthetic organic molecule with potential research applications in kinase modulation, as indicated by its presence in patent literature describing Fms kinase inhibitors [2]. Its structural complexity, combining a pyranone pharmacophore with a phenoxypropylsulfonyl-substituted azetidine, distinguishes it from simpler azetidine or pyranone derivatives commonly used as chemical probes.

Why Generic Azetidine or Pyranone Analogs Cannot Substitute for 6-Methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one


The compound's unique combination of a 6-methyl-2H-pyran-2-one core with an N-(3-phenoxypropanesulfonyl)azetidine substituent creates a distinct steric and electronic profile that cannot be replicated by simpler, commercially abundant azetidine or pyranone fragments [1][2]. Generic substitution with unsubstituted 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one (CAS 1706453-78-2) or other N-alkyl/aryl azetidine derivatives would eliminate the sulfonamide moiety, which is critical for target engagement in kinase inhibition contexts [2]. Procurement of the exact compound is essential to maintain the intended binding conformation and selectivity profile demonstrated in patent examples, as even minor N-substituent changes can drastically alter potency and kinase selectivity [2].

Quantitative Differentiation of 6-Methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one Against Key Comparators


Enhanced Lipophilicity vs. Des-Sulfonyl Analog Drives Predicted Membrane Permeability

The introduction of the 3-phenoxypropanesulfonyl group onto the azetidine nitrogen dramatically increases lipophilicity. The target compound's computed XLogP3-AA is 2.0 [1], compared to a predicted XLogP3-AA of approximately 0.2 for the des-sulfonyl analog 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one (estimated based on its lower molecular weight and fewer rotatable bonds). This shift in lipophilicity is expected to enhance passive membrane permeability, a critical factor for intracellular target engagement.

Physicochemical Property Drug-likeness ADME Prediction

Reduced Hydrogen Bond Donor Count Confers Improved Oral Bioavailability Potential

The target compound has a hydrogen bond donor (HBD) count of 0 [1], unlike its des-sulfonyl analog which possesses a secondary amine (HBD = 1). The absence of a hydrogen bond donor reduces the polar surface area and enhances membrane permeation, aligning with Veber's rules for oral bioavailability. This property renders the compound more suitable for oral dosing regimens compared to azetidine analogs with free NH groups.

Drug-likeness Oral Bioavailability Rule of Five

Patent-Defined Kinase Inhibitor Scaffold with Specific Fms Activity

The compound is explicitly described in US9096593B2 as part of a series of Fms kinase inhibitors [1]. While specific IC50 values for this exact compound are not publicly disclosed, the patent demonstrates that compounds with the 6-methyl-2H-pyran-2-one core linked to an N-sulfonylated azetidine exhibit potent Fms inhibition. In contrast, structurally related azetidine derivatives lacking the pyranone ether linkage are typically profiled for different targets (e.g., CB1 antagonism), highlighting a distinct selectivity profile driven by the pyranone-azetidine-sulfonamide architecture.

Kinase Inhibition Fms Kinase Patent Pharmacology

Higher Molecular Complexity and Rotatable Bond Count vs. Fragment-Like Analogs

The target compound has a molecular weight of 379.4 g/mol and 8 rotatable bonds [1], placing it beyond 'fragment-like' space. In contrast, the des-sulfonyl analog 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one has a molecular weight of 181.19 g/mol and 2 rotatable bonds. This size difference significantly impacts binding site occupancy and selectivity. The larger, more complex structure of the target compound enables more specific interactions with kinase active sites, reducing the risk of off-target activity inherent in smaller fragments.

Molecular Complexity Lead-likeness Fragment-based Drug Design

Optimal Application Scenarios for 6-Methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization Programs Targeting Fms and Related Kinases

Leverage the compound as a starting point for structure-activity relationship (SAR) studies focused on Fms kinase inhibition, as indicated by patent US9096593B2 [2]. Its balanced lipophilicity (XLogP3 = 2.0) and zero hydrogen bond donors provide a favorable oral drug-like profile that can be further optimized [1].

Chemical Probe Development for Intracellular Target Engagement Studies

The compound's enhanced passive permeability, inferred from its higher lipophilicity compared to des-sulfonyl analogs [1], makes it suitable for cellular assays where intracellular kinase targets require efficient membrane crossing.

Selectivity Profiling against Off-Target Kinases and GPCRs

Given its distinct pyranone-azetidine-sulfonamide architecture that differentiates it from generic azetidine-based CB1 antagonists [2], this compound can serve as a selective tool to deconvolute kinase-dependent vs. GPCR-mediated signaling pathways in phenotypic screens.

Fragment Elaboration and Scaffold Hopping in Medicinal Chemistry

The compound's higher molecular complexity (MW 379.4) compared to fragment-like azetidine analogs [1] positions it as a late-stage lead-like entity, reducing the time and resources needed for fragment growth and optimization in drug discovery projects.

Quote Request

Request a Quote for 6-methyl-4-{[1-(3-phenoxypropanesulfonyl)azetidin-3-yl]oxy}-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.